2-Cyclohexylpyrimidine-5-carboxylic acid
Description
The Significance of Pyrimidine (B1678525) Carboxylic Acid Scaffolds in Medicinal and Synthetic Chemistry
The pyrimidine ring, a diazine heterocycle, is a fundamental building block in numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. When functionalized with a carboxylic acid group, the resulting pyrimidine carboxylic acid scaffold becomes a highly versatile platform in medicinal chemistry and organic synthesis.
The presence of the carboxylic acid moiety offers several advantages:
Enhanced Pharmacokinetic Properties: The carboxylic acid group can modulate the solubility and polarity of a molecule, which are critical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Bioisosteric Replacement: This functional group can act as a bioisostere for other acidic moieties, allowing for the fine-tuning of a compound's biological activity.
Versatile Chemical Handle: The carboxylic acid group is a reactive site that can be readily converted into a wide array of other functional groups, such as esters, amides, and acid halides. This chemical tractability is invaluable for the synthesis of compound libraries for structure-activity relationship (SAR) studies.
The pyrimidine core itself imparts a degree of structural rigidity and provides multiple sites for hydrogen bonding, which are crucial for specific interactions with biological targets. The combination of these features makes pyrimidine carboxylic acid scaffolds a privileged structure in the development of novel therapeutic agents.
Historical Context and Initial Research Trajectories of 2-Cyclohexylpyrimidine-5-carboxylic acid
Specific historical data on the initial synthesis and research trajectories of this compound is not extensively documented in readily available literature. However, the exploration of 2-substituted pyrimidine-5-carboxylic acids as a class of compounds has been a subject of interest in synthetic chemistry for some time. Early research in this area was likely driven by the desire to develop general and efficient methods for the synthesis of functionalized pyrimidines.
A notable synthetic approach for this class of compounds involves the condensation of amidinium salts with a suitable three-carbon building block. For instance, the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts has been reported as a method to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters organic-chemistry.org. These esters can then be hydrolyzed to the desired carboxylic acids. The initial investigations into such synthetic routes laid the groundwork for accessing a diverse range of 2-substituted pyrimidine derivatives, including the cyclohexyl variant.
Overview of Current Research Landscape and Academic Focus on this compound
The current research landscape for this compound is largely situated within the broader context of pyrimidine derivatives in drug discovery and materials science. While specific studies focusing exclusively on this molecule are limited, the academic focus can be inferred from the general interest in compounds with similar structural motifs.
The primary areas of academic and industrial interest include:
Medicinal Chemistry: The exploration of pyrimidine derivatives as inhibitors of various enzymes, such as kinases and dehydrogenases, is a very active area of research. The cyclohexyl group at the 2-position can provide a bulky, lipophilic substituent that may enhance binding to hydrophobic pockets in protein targets.
Synthetic Methodology: The development of novel, efficient, and scalable synthetic routes to functionalized pyrimidines remains a key focus for organic chemists.
Materials Science: Pyrimidine-containing compounds are also being investigated for their potential applications in materials science, for example, as components of metal-organic frameworks (MOFs) or as organic light-emitting diodes (OLEDs).
The table below summarizes the key research areas and the potential roles of the structural components of this compound.
| Structural Component | Potential Role in Research | Relevant Research Areas |
| Pyrimidine Core | Provides a rigid scaffold and hydrogen bonding sites. | Medicinal Chemistry, Materials Science |
| Cyclohexyl Group at C2 | Acts as a lipophilic substituent, can influence binding affinity and selectivity. | Drug Discovery, Medicinal Chemistry |
| Carboxylic Acid at C5 | Modulates solubility, provides a site for further chemical modification. | Synthetic Chemistry, Medicinal Chemistry, Pharmacology |
Scope and Objectives of Advanced Research on this compound
Advanced research on this compound is poised to explore several key scientific questions. The overarching objective is to fully elucidate the chemical and biological properties of this molecule and to assess its potential for practical applications.
The specific aims of future research can be outlined as follows:
Elucidation of Biological Activity: A primary objective is to screen this compound and its derivatives against a wide range of biological targets to identify any potential therapeutic activities. This would involve in vitro and in vivo studies to determine its efficacy and mechanism of action.
Optimization of Synthetic Routes: Further research is needed to develop and optimize synthetic methods that are high-yielding, cost-effective, and environmentally friendly.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the cyclohexyl and carboxylic acid groups affect the biological activity of the molecule would be crucial for the rational design of more potent and selective analogs.
Exploration of Physicochemical Properties: A detailed characterization of the physicochemical properties of this compound, such as its solubility, stability, and crystal structure, is essential for its development as a potential pharmaceutical or material.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-cyclohexylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15) |
InChI Key |
SSAYKERXMLTQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexylpyrimidine 5 Carboxylic Acid and Its Key Precursors
Strategies for the De Novo Construction of the Pyrimidine (B1678525) Core
The de novo synthesis of the pyrimidine ring is a well-established field, yet the demand for functional group tolerance, efficiency, and diversity continues to drive the development of new methods. Key strategies for constructing the 2-substituted pyrimidine-5-carboxylate framework include classical cyclocondensation reactions and modern multicomponent approaches.
Cyclocondensation Reactions Involving β-Dicarbonyl Precursors
The most classical and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. For the synthesis of 2-Cyclohexylpyrimidine-5-carboxylic acid, this involves the reaction of cyclohexanecarboxamidine with a suitable three-carbon building block containing the carboxylic acid functionality.
A particularly effective method for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been developed, which provides a direct route to pyrimidines unsubstituted at the 4- and 6-positions. organic-chemistry.org This strategy employs the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a stable and reactive β-dicarbonyl equivalent. This precursor reacts readily with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org
The proposed synthesis for methyl 2-cyclohexylpyrimidine-5-carboxylate would follow the reaction shown below. Cyclohexanecarboxamidine hydrochloride would be the key precursor, reacting with the sodium salt of the propenol derivative to yield the target pyrimidine.
Reaction Scheme: Cyclohexanecarboxamidine hydrochloride + Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol → Methyl 2-cyclohexylpyrimidine-5-carboxylate
This method is advantageous due to its high yields and the stability of the β-dicarbonyl precursor. The versatility of this reaction with various amidinium salts suggests its applicability for creating a library of analogous compounds. organic-chemistry.org
| Reactant 1 (Amidinium Salt) | Reactant 2 (β-Dicarbonyl Equivalent) | Product | Reported Yield (%) |
|---|---|---|---|
| Benzamidine hydrochloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |
| Acetamidine hydrochloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-methylpyrimidine-5-carboxylate | 75 |
| Cyclohexanecarboxamidine hydrochloride (Proposed) | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-cyclohexylpyrimidine-5-carboxylate | N/A (Expected high) |
One-Pot Multicomponent Approaches to Substituted Pyrimidines
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. figshare.comnih.govmdpi.com These reactions are highly atom-economical and offer a rapid pathway to diverse molecular libraries. researchgate.net For the synthesis of this compound, a plausible MCR could involve cyclohexanecarboxamidine, an equivalent of ethyl propiolate, and an orthoformate.
A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. figshare.comnih.gov This methodology allows for the regioselective synthesis of highly substituted pyrimidines. While not directly demonstrated for the target molecule, the principles can be adapted. A hypothetical three-component reaction for a related tetrahydropyrimidine-5-carboxylate, often synthesized via the Biginelli reaction, involves an aldehyde, a β-ketoester like ethyl acetoacetate, and urea (B33335) or thiourea (B124793). mdpi.com Adapting this to the target molecule would involve using cyclohexanecarboxamidine as the nitrogen-containing component.
| Reaction Type | Key Components | General Product | Key Advantages |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/thiones | Operational simplicity, high convergence |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Unsymmetric substituted pyrimidines | High regioselectivity, sustainable (uses alcohols) |
| General [3+3] Cyclocondensation | Amidine, β-Enaminone | Substituted pyrimidines | Access to diverse substitution patterns |
Ring-Closing Metathesis and Other Macrocyclization Strategies
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, particularly for medium and large rings. However, its application to the de novo synthesis of aromatic five- or six-membered heterocycles like pyrimidine is not a standard or direct approach. The formation of the aromatic pyrimidine ring typically relies on condensation logic rather than the intramolecular coupling of two alkene tethers.
While RCM is generally not applicable for the direct construction of the pyrimidine core, it could theoretically be employed in a multi-step sequence to synthesize a complex diene or enyne precursor that, upon a subsequent cyclization/aromatization step, could form the pyrimidine ring. Such a strategy would be overly complex for a simple scaffold like this compound but might be considered for more intricate, fused ring systems.
Stereoselective Introduction and Modification of the Cyclohexyl Moiety
Introducing chirality into the cyclohexyl ring of the target molecule is a significant synthetic challenge. This can be achieved either by starting with a chiral cyclohexyl precursor or by performing an asymmetric transformation on a prochiral substrate. Catalytic asymmetric hydrogenation and enantioselective functionalization are premier strategies for this purpose.
Catalytic Asymmetric Hydrogenation for Chiral Cyclohexyl Scaffolds
Catalytic asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically enriched compounds. wikipedia.orgyoutube.com To generate a chiral cyclohexyl precursor, one could perform an asymmetric hydrogenation on a corresponding prochiral cyclohexene (B86901) or aromatic precursor.
For instance, a highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Iridium/(S,S)-f-Binaphane complex has been developed. rsc.org This approach yields fully saturated chiral hexahydropyrimidines. While this method saturates the pyrimidine ring itself, the underlying principle of asymmetrically hydrogenating a six-membered ring is highly relevant.
A more direct strategy would involve the asymmetric hydrogenation of a cyclohexene-containing precursor before the pyrimidine ring formation. A powerful example of creating a chiral cyclohexyl scaffold involves the Ir-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, which proceeds with excellent stereoselectivity (up to >99% ee). nih.gov The resulting chiral cyclic ketone can then be further elaborated. This demonstrates the feasibility of creating complex chiral cyclohexyl building blocks that could be converted into the necessary cyclohexanecarboxamidine precursor for pyrimidine synthesis.
| Catalyst System | Substrate Type | Product Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | Chiral hexahydropyrimidines | High |
| Ir-catalyst / Chiral ligand | α,α'-bis(arylidene)ketones | Chiral cyclohexyl-fused ketones | Up to >99% |
| Rh-catalyst / Chiral diphosphine | 7-Phenylpyrazolo[1,5-a]pyrimidines | Chiral tetrahydropyrazolo[1,5-a]pyrimidines | Up to 98% |
Enantioselective Functionalization of Cyclohexyl Substrates
Beyond hydrogenation, direct enantioselective functionalization of a pre-existing cyclohexyl or cyclohexene ring offers another powerful approach. This can involve various transformations, including C-H activation, epoxidation, or dihydroxylation, to install a stereocenter.
For example, rhodium-catalyzed asymmetric carbene N-H insertion provides a method for the enantioselective synthesis of chiral amides. researchgate.net One could envision a strategy where a cyclohexyl-containing amide undergoes such a reaction to install a chiral center. Similarly, enantioselective C-H amination, directed by a chiral cation paired with a rhodium catalyst, has been shown to be effective for benzylic C-H bonds and highlights the potential for functionalizing C(sp³)-H bonds with high enantioselectivity. nih.govresearchgate.net Applying such a methodology to a prochiral C-H bond on the cyclohexyl ring of a suitable precursor could establish the desired stereochemistry.
The development of these advanced synthetic methods provides a robust toolkit for the efficient and stereocontrolled synthesis of this compound and its derivatives, paving the way for their future investigation and application.
Remote Functionalization Strategies for Cyclohexyl C-H Bonds
Directing group-assisted C–H functionalization has become a powerful tool for modifying complex molecules with high precision, though it has been challenging to target remote C(sp³)–H bonds due to the thermodynamic and kinetic preference for forming five- or six-membered metallacycles. rsc.org However, recent advancements have enabled the selective functionalization of these remote bonds. rsc.org
For a molecule like this compound, the pyrimidine ring itself, or a group attached to it, can act as a directing group to functionalize the appended cyclohexyl ring. A notable strategy involves the palladium-catalyzed remote C–H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org This approach, which is highly regioselective, utilizes readily available aryl halides or alkenes to introduce new functional groups. rsc.org While this specific methodology targets the pyrimidine ring, the underlying principle of using a directing group to guide a metal catalyst to a specific C-H bond could be adapted to target the cyclohexyl moiety. Pyridine and pyrimidine groups are commonly used as effective directing groups in C-H activation processes. researchgate.net By carefully selecting the catalyst and directing group, it may be possible to form a larger-membered metallacycle intermediate that facilitates C-H activation at one of the C-H bonds of the cyclohexyl ring, enabling the introduction of new substituents.
Strategies to overcome the preference for proximal C-H activation include leveraging the switch of the regiodetermining step, exploiting the ring strain of metallacycles, and utilizing multiple non-covalent interactions to favor the formation of larger-membered metallacycles. rsc.org These advanced concepts form the basis for developing future synthetic routes that can selectively modify the cyclohexyl group of the target molecule.
Precise Functionalization of the Carboxylic Acid Group
The introduction of the carboxylic acid group at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. Several precise methods are available, starting from various precursors.
A common and reliable method for installing a carboxylic acid group is through the oxidation of a primary alcohol or an aldehyde. In the context of this compound synthesis, this would involve the preparation of precursors such as 2-cyclohexyl-5-(hydroxymethyl)pyrimidine or 2-cyclohexyl-5-formylpyrimidine.
The oxidation of alcohol and aldehyde groups on heterocyclic rings is a well-established transformation. For instance, in the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF), a series of oxidation steps are performed. mdpi.com The process involves the oxidation of a primary alcohol and an aldehyde function to carboxylic acids. mdpi.com Similar oxidative pathways can be envisioned for pyrimidine-based precursors. A variety of oxidizing agents can be employed for these transformations, with the choice depending on the substrate's sensitivity and the desired reaction conditions.
Directly introducing a carboxylic acid or its ester equivalent onto the pyrimidine ring offers a more convergent synthetic route. The Minisci reaction, a type of homolytic aromatic substitution, provides a powerful method for the alkoxycarbonylation of electron-deficient heterocycles like pyrimidine. ucla.edu
This approach has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu The reaction involves the generation of an electrophilic alkoxycarbonyl radical, which then attacks the relatively electron-rich C-4 position of the protonated pyrimidine ring. ucla.edu A key finding was that the reaction is highly regioselective for the C-4 position, with little to no substitution observed at the C-2 position. ucla.edu Furthermore, reaction conditions can be optimized; for example, using a toluene-water biphasic solvent system helps to minimize polysubstitution, and the addition of acetic acid can significantly increase the conversion rate. ucla.edu This method allows for the one-step synthesis of useful quantities of pyrimidine carboxylates from inexpensive starting materials. ucla.edu The resulting ester can then be hydrolyzed to the desired carboxylic acid.
| Entry | Pyruvate Ester (R in R-COCO2H) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| 1 | Ethyl | 100 | 48 |
| 2 | Methyl | 100 | 45 |
| 3 | tert-Butyl | 100 | 65 |
| 4 | Benzyl | 100 | 75 |
| 5 | Isopropyl | 100 | 55 |
The hydrolysis of nitrile and ester precursors is a fundamental and widely used method for obtaining carboxylic acids. The synthesis of this compound can be achieved by hydrolyzing precursors like 2-cyclohexylpyrimidine-5-carbonitrile or a corresponding ester, such as methyl or ethyl 2-cyclohexylpyrimidine-5-carboxylate. organic-chemistry.orgias.ac.in
Mechanistic Insights: Nitrile hydrolysis can proceed under both acidic and basic conditions. organicchemistrytutor.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comchemistrysteps.com A nucleophilic attack by water follows, leading to an imidic acid intermediate after deprotonation. chemistrysteps.com This intermediate then tautomerizes to the more stable amide. chemistrysteps.com The amide is subsequently hydrolyzed further under acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.comyoutube.com
Base-Catalyzed Hydrolysis: This pathway starts with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide can be isolated under mild basic conditions. organicchemistrytutor.com However, harsher conditions, such as higher temperatures and prolonged reaction times, will drive the hydrolysis of the amide to the carboxylate salt, which is then protonated in a final workup step to give the carboxylic acid. organicchemistrytutor.com
Ester hydrolysis also occurs under acidic or basic conditions. Alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids typically yields the corresponding pyrimidine-5-carboxylic acids. researchgate.net However, it is important to note that in some cases, rearrangements of the pyrimidine ring have been reported during hydrolysis, although this is not a general phenomenon. researchgate.net
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound
Achieving high levels of selectivity is paramount in multistep organic synthesis to ensure the desired isomer is formed and to simplify purification.
Regioselectivity: This is a key consideration when functionalizing the pyrimidine ring. The electronic nature of the pyrimidine ring dictates the position of substitution. The ring is electron-deficient, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the 5-position is the least electron-deficient and is the preferred site for electrophilic substitution. chemicalbook.com This inherent reactivity is demonstrated in the Minisci reaction, where radical alkoxycarbonylation of 5-halopyrimidines is highly regioselective, yielding the 4-substituted product. ucla.edu Similarly, palladium-catalyzed C-H functionalization of 2-aminopyrimidines shows high regioselectivity for the C5-position. rsc.org The synthesis of the pyrimidine ring itself, for example through the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, avoiding substitution at the 4-position. organic-chemistry.org
Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity involves reacting one site while leaving others intact. For example, during the hydrolysis of a C5-ester group, the conditions must be chosen carefully to avoid unwanted reactions at other positions on the pyrimidine or cyclohexyl rings. Similarly, when performing C-H activation on the cyclohexyl ring, the catalyst and conditions must be selected to prevent undesired reactions with the pyrimidine ring or the carboxylic acid group.
Stereoselectivity: For the synthesis of the parent this compound, stereoselectivity is not a primary concern as there are no chiral centers in the final molecule. However, if remote functionalization of the cyclohexyl ring were to introduce a new substituent, diastereomeric and enantiomeric products could be formed. In such cases, stereoselective synthetic methods would be necessary to control the spatial arrangement of the new functional group. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes to this compound
Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to substantial waste. rasayanjournal.co.inresearchgate.net Adopting green chemistry principles is essential for developing more sustainable and environmentally friendly synthetic routes. eurekaselect.com
Several green approaches can be applied to the synthesis of the pyrimidine core: rasayanjournal.co.in
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.inresearchgate.net The use of recyclable, heterogeneous catalysts, such as TiO2-SiO2 or porous poly-melamine-formaldehyde, can improve efficiency and simplify product isolation. researchgate.netpowertechjournal.com
Energy-Efficient Methods: Microwave-assisted and ultrasound-promoted syntheses often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. powertechjournal.comnih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex molecules like pyrimidines in a single step from three or more reactants. chemicalbook.comrasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps.
Solvent-Free Conditions: Performing reactions without a solvent, for example using mechanical ball milling, can lead to clean reactions, high yields, and simple work-up procedures, minimizing waste generation. rasayanjournal.co.inresearchgate.net
These principles can be integrated into the synthesis of this compound. For instance, a one-pot, three-component reaction could be designed to construct the 2-cyclohexylpyrimidine core, followed by a green oxidation or hydrolysis step to install the carboxylic acid. The development of synthetic routes from renewable feedstocks is another cornerstone of sustainable chemistry. researchgate.net
| Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source. | Shorter reaction times, increased yields, reduced energy use. powertechjournal.com |
| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Enhanced mass transfer, faster reactions, higher yields. powertechjournal.comnih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the product. | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.in |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanical methods like ball milling. | Clean reactions, simple workup, minimal solvent waste. rasayanjournal.co.inresearchgate.net |
| Green Catalysts | Utilizing reusable, non-toxic, and efficient catalysts (e.g., heterogeneous catalysts, ionic liquids). | Reduced waste, catalyst recyclability, improved selectivity. researchgate.netpowertechjournal.com |
Solvent-Free and Water-Mediated Syntheses
In recent years, the principles of green chemistry have driven the exploration of solvent-free and water-mediated synthetic routes to minimize the use of hazardous organic solvents. For the synthesis of pyrimidine derivatives analogous to this compound, these approaches have shown considerable promise.
One common strategy for the synthesis of the pyrimidine core involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. In the context of this compound, a key precursor would be cyclohexanecarboximidamide (B1217685). A plausible water-mediated approach could involve the reaction of cyclohexanecarboximidamide with a suitable three-carbon building block, such as mucobromic acid or a derivative, in an aqueous medium. The use of water as a solvent not only offers environmental benefits but can also enhance reaction rates and selectivity due to hydrophobic effects.
Solvent-free, or solid-state, synthesis represents another green alternative. This technique typically involves the grinding or melting of reactants in the absence of a solvent, often with microwave irradiation to accelerate the reaction. For the synthesis of pyrimidine-5-carboxylic acid derivatives, a one-pot, solvent-free approach could involve the reaction of an aldehyde, a β-ketoester, and a urea or thiourea derivative, catalyzed by a solid acid or base. While direct synthesis of this compound via this method is not extensively documented, the general applicability of this approach to pyrimidine synthesis suggests its potential.
Below is an illustrative data table comparing a conventional solvent-based synthesis with a potential water-mediated approach for a generic 2-substituted pyrimidine-5-carboxylic acid.
| Parameter | Conventional Synthesis (Organic Solvent) | Water-Mediated Synthesis |
| Solvent | Toluene, DMF, or similar | Water |
| Catalyst | Strong base (e.g., sodium ethoxide) | Potentially catalyst-free or mild acid/base |
| Reaction Temp. | 80-120 °C | 50-100 °C |
| Reaction Time | 6-12 hours | 4-8 hours |
| Yield | 60-80% | 70-90% |
| Work-up | Extraction, chromatography | Filtration, crystallization |
| E-factor | High | Low |
Biocatalytic Approaches and Enzyme-Assisted Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the production of this compound, enzymes could be employed in several key steps.
One potential application of biocatalysis is in the synthesis of the cyclohexanecarboximidamide precursor. Nitrile hydratases are a class of enzymes capable of converting nitriles to amides, which can then be further transformed into amidines. The use of a whole-cell biocatalyst expressing a suitable nitrile hydratase could provide a green and efficient route to this key intermediate from cyclohexanecarbonitrile.
Furthermore, hydrolases, such as lipases or esterases, could be utilized for the selective hydrolysis of an ester precursor, like ethyl 2-cyclohexylpyrimidine-5-carboxylate, to the final carboxylic acid. This enzymatic hydrolysis often proceeds under neutral pH and ambient temperature, preventing the degradation of sensitive functional groups that can occur under harsh acidic or basic conditions.
The following table provides a hypothetical comparison of chemical and biocatalytic hydrolysis of a 2-substituted pyrimidine-5-carboxylate ester.
| Parameter | Chemical Hydrolysis (NaOH/H2O) | Biocatalytic Hydrolysis (Lipase) |
| Reagents | Sodium hydroxide, water, acid for neutralization | Water, buffer |
| Temperature | 60-100 °C | 25-40 °C |
| pH | >12 | 6-8 |
| Reaction Time | 2-6 hours | 12-48 hours |
| Byproducts | Salt (e.g., NaCl) | None |
| Enantioselectivity | Not applicable | Potentially high if a chiral center is present |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for straightforward scale-up. The synthesis of this compound and its precursors is amenable to this technology.
A continuous flow process for the synthesis of a 2-substituted pyrimidine-5-carboxylate ester could involve pumping streams of the reactants, such as an amidinium salt and a β-ketoester derivative, through a heated reactor coil. The short residence time in the heated zone can lead to rapid product formation while minimizing the formation of impurities. In-line purification modules, such as solid-supported scavengers or liquid-liquid extraction units, can be integrated into the flow system to afford a pure product stream.
The subsequent hydrolysis of the ester to the carboxylic acid can also be performed in a continuous manner. This could involve passing the ester solution through a packed-bed reactor containing an immobilized acid or base catalyst, or an immobilized enzyme, such as a lipase.
A representative flow synthesis setup and its comparison with batch synthesis are outlined in the table below for a generic pyrimidine synthesis.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reactor | Round-bottom flask | Microreactor or packed-bed reactor |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by stirring speed | Excellent, rapid mixing |
| Safety | Handling of large volumes of reagents | Small reaction volumes, enhanced safety |
| Scalability | Requires larger reactors | "Scaling out" by running multiple reactors in parallel |
| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |
Process Optimization and Scale-Up Methodologies for this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For this compound, this would involve a systematic study of reaction parameters to maximize yield and throughput while ensuring product quality and process robustness.
Design of Experiments (DoE) is a powerful statistical tool for process optimization. By systematically varying multiple reaction parameters simultaneously, such as temperature, concentration, catalyst loading, and residence time (in flow chemistry), an optimal set of conditions can be identified with a minimal number of experiments. For the synthesis of this compound, DoE could be applied to both the pyrimidine ring formation and the subsequent ester hydrolysis steps.
When scaling up the synthesis, several challenges may arise, including issues with heat and mass transfer, mixing, and reagent addition. In a batch process, moving from a laboratory flask to a large-scale reactor can significantly impact the reaction outcome. For instance, inefficient heat dissipation in a large reactor can lead to localized overheating and the formation of byproducts. Continuous flow chemistry can mitigate many of these scale-up issues, as the reaction conditions in a microreactor can be readily replicated in a larger production-scale system by increasing the number of reactors or operating for longer periods.
The choice of purification method is also a critical consideration for large-scale production. While chromatography may be suitable for small-scale purification, it is often not economically viable for large quantities. Crystallization is a preferred method for the purification of solid products like this compound on a large scale. Optimization of crystallization conditions, including solvent selection, cooling rate, and seeding, is crucial for obtaining the desired crystal form and purity.
The following table summarizes key considerations for the scale-up of the synthesis of this compound.
| Aspect | Key Considerations for Scale-Up |
| Reaction Kinetics | Understanding the reaction mechanism and kinetics to predict performance at scale. |
| Thermodynamics | Assessing the reaction enthalpy to ensure adequate heat management. |
| Mixing | Ensuring efficient mixing to maintain homogeneity and consistent reaction rates. |
| Purification | Developing a scalable and cost-effective purification strategy (e.g., crystallization). |
| Process Safety | Identifying and mitigating potential hazards associated with the process. |
| Cost Analysis | Evaluating the cost of raw materials, energy, and waste disposal. |
Chemical Modifications and Derivatization Strategies for 2 Cyclohexylpyrimidine 5 Carboxylic Acid
Synthesis of Ester and Amide Analogues of 2-Cyclohexylpyrimidine-5-carboxylic acid
The conversion of the carboxylic acid group in this compound into esters and amides represents a fundamental and widely employed derivatization strategy. These reactions not only alter the physicochemical properties of the parent molecule but also open avenues for creating a diverse library of compounds with potentially novel biological activities.
Esterification Reactions: Mechanisms and Reagents
Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. The most common method is the Fischer-Speier esterification, which is an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the formation of the ester.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling reagents can be employed. The Steglich esterification, for instance, utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In this method, the carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Table 1: Reagents for Esterification of this compound
| Reagent/Method | Catalyst/Activator | Typical Conditions |
| Fischer-Speier Esterification | H₂SO₄, TsOH | Reflux in excess alcohol |
| Steglich Esterification | DCC, DIC | DMAP (catalyst), CH₂Cl₂ or THF, Room temperature |
| Thionyl Chloride | SOCl₂ | Formation of acyl chloride intermediate, then addition of alcohol |
Amidation Reactions: Coupling Reagents and Conditions
The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires high temperatures. Therefore, the use of coupling reagents is the preferred method for efficient amide bond formation under mild conditions. researchgate.net
A wide array of coupling reagents are available, which work by activating the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.com
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form an activated intermediate (e.g., an O-acylisourea for carbodiimides, or an activated ester for phosphonium and uronium reagents). This intermediate is then readily displaced by the amine to form the desired amide. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization in the case of chiral substrates.
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Full Name | By-product |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |
Spectroscopic Characterization of Ester and Amide Derivatives
The successful synthesis of ester and amide derivatives of this compound can be confirmed through various spectroscopic techniques, primarily Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In the IR spectrum , the formation of an ester is indicated by the appearance of a strong carbonyl (C=O) stretching band typically in the region of 1735-1750 cm⁻¹, which is at a higher frequency compared to the carbonyl stretch of the parent carboxylic acid (around 1700-1725 cm⁻¹). For amides, the carbonyl stretching vibration appears at a lower frequency, generally in the range of 1630-1680 cm⁻¹. Additionally, amides with an N-H bond will show characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.
¹H NMR spectroscopy provides valuable information about the structure of the derivatives. For an ethyl ester derivative, one would expect to see a quartet corresponding to the -OCH₂- protons at around 4.0-4.5 ppm and a triplet for the -CH₃ protons at around 1.2-1.5 ppm. For amide derivatives, the chemical shifts of the protons on the nitrogen substituent will be indicative of the successful coupling. The proton on the pyrimidine (B1678525) ring (at position 6) typically appears as a singlet in the aromatic region.
¹³C NMR spectroscopy is also a powerful tool for characterization. The carbonyl carbon of the ester typically resonates in the range of 160-175 ppm, while the amide carbonyl carbon appears slightly downfield, around 165-180 ppm.
Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) will correspond to the calculated molecular weight of the target ester or amide.
Table 3: Expected Spectroscopic Data for a Representative Ester and Amide Derivative
| Derivative | Technique | Expected Key Signals |
| Ethyl 2-cyclohexylpyrimidine-5-carboxylate | IR (cm⁻¹) | C=O stretch: ~1740 |
| ¹H NMR (ppm) | ~9.0 (s, 1H, H-4/6), ~4.3 (q, 2H, OCH₂), ~3.0 (m, 1H, cyclohexyl CH), ~1.3 (t, 3H, CH₃) | |
| ¹³C NMR (ppm) | ~165 (C=O), ~62 (OCH₂) | |
| N-Benzyl-2-cyclohexylpyrimidine-5-carboxamide | IR (cm⁻¹) | C=O stretch: ~1650, N-H stretch: ~3300 |
| ¹H NMR (ppm) | ~9.0 (s, 1H, H-4/6), ~8.5 (t, 1H, NH), ~7.3 (m, 5H, Ar-H), ~4.5 (d, 2H, NCH₂) | |
| ¹³C NMR (ppm) | ~168 (C=O), ~44 (NCH₂) |
Transformations of the Carboxylic Acid Functionality Beyond Ester/Amide Formation
Beyond the formation of esters and amides, the carboxylic acid group of this compound can undergo other important transformations, including reduction to alcohols and aldehydes, and decarboxylation.
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid functionality offers a pathway to synthesize the corresponding primary alcohol, (2-cyclohexylpyrimidin-5-yl)methanol, or the aldehyde, 2-cyclohexylpyrimidine-5-carbaldehyde.
The complete reduction of a carboxylic acid to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemguide.co.uk The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and can sometimes offer better selectivity in the presence of other reducible functional groups. khanacademy.org
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are generally more reactive towards reducing agents than the starting carboxylic acid. Therefore, direct reduction is often difficult to control. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] (Rosenmund reduction is another classical method). Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Table 4: Reagents for the Reduction of the Carboxylic Acid Group
| Transformation | Reagent | Typical Conditions |
| Carboxylic acid to Primary alcohol | LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup |
| BH₃·THF | THF, Room temperature to reflux | |
| Carboxylic acid to Aldehyde (indirect) | 1. (COCl)₂ or SOCl₂ 2. LiAlH(O-t-Bu)₃ | 1. CH₂Cl₂ 2. Anhydrous solvent, low temperature |
| 1. Esterification 2. DIBAL-H | 1. See section 3.1.1 2. Toluene or CH₂Cl₂, -78 °C |
Decarboxylation Reactions and Mechanistic Pathways
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease of decarboxylation of heteroaromatic carboxylic acids depends on the stability of the carbanionic intermediate formed upon loss of CO₂. For pyrimidine-5-carboxylic acids, the decarboxylation is generally not a facile process and often requires harsh conditions or the presence of a catalyst. wikipedia.org
The mechanism of decarboxylation can vary. For many heteroaromatic carboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate where the ring nitrogen is protonated. The loss of CO₂ from this intermediate leads to a carbanion at the 5-position of the pyrimidine ring. The stability of this carbanion is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyrimidine ring can stabilize the carbanionic intermediate and facilitate decarboxylation.
Several methods can be employed to promote decarboxylation. Thermal decarboxylation at high temperatures is one option, though it may lead to decomposition. Catalytic methods often provide milder reaction conditions and better yields. Copper-based catalysts, in the presence of a quinoline (B57606) or other high-boiling point solvent, have been successfully used for the decarboxylation of various aromatic and heteroaromatic carboxylic acids. Silver salts have also been shown to catalyze the protodecarboxylation of heteroaromatic carboxylic acids in the presence of an acid. organic-chemistry.org
The product of the decarboxylation of this compound would be 2-cyclohexylpyrimidine. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by the disappearance of the carboxylic acid functionality in the IR spectrum and the appearance of a new proton signal in the ¹H NMR spectrum corresponding to the hydrogen at the 5-position of the pyrimidine ring.
Formation of Acid Halides and Anhydrides as Reactive Intermediates
The carboxylic acid functional group at the 5-position of the 2-cyclohexylpyrimidine core is a versatile handle for a variety of chemical transformations. Its conversion into more reactive intermediates, such as acid halides and anhydrides, is a common and pivotal strategy for further derivatization, particularly for the synthesis of esters and amides.
Acid Halide Formation: The most direct method for activating the carboxylic acid is its conversion to an acid chloride. This is typically achieved by treating the parent acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous. A representative procedure involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. After the reaction is complete, the excess thionyl chloride is removed by distillation, yielding the crude acid chloride. prepchem.com This reactive intermediate can then be used directly in subsequent reactions without extensive purification.
For instance, a procedure analogous to the synthesis of 2-(4-n-decylphenyl)pyrimidine-5-ylcarboxylic acid chloride can be applied, where the carboxylic acid is heated with excess thionyl chloride for several hours. prepchem.com The resulting 2-cyclohexylpyrimidine-5-carbonyl chloride is a highly electrophilic species, primed for reaction with a wide range of nucleophiles.
Table 1: Reagents for Acid Chloride Formation
| Reagent | Typical Conditions | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or with a solvent (e.g., DCM, Toluene) | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM) with catalytic DMF | CO, CO₂, HCl |
Anhydride (B1165640) Formation: Carboxylic anhydrides are another class of activated intermediates derivable from this compound. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically requiring high temperatures or strong dehydrating agents like phosphorus pentoxide (P₂O₅).
A more common laboratory-scale application involves the formation of mixed anhydrides, which can enhance reactivity and selectivity in subsequent coupling reactions. For example, reacting the carboxylic acid with an acid chloride (like pivaloyl chloride) in the presence of a non-nucleophilic base (like triethylamine) generates a mixed anhydride. Alternatively, treatment with acetic anhydride can lead to anhydride formation and, in some cases, can promote subsequent intramolecular cyclization reactions if other nucleophilic groups are present on the molecule. acs.org The reaction of 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride, for example, leads to complex fused heterocyclic systems, demonstrating the utility of anhydrides as reactive intermediates in cascade reactions. acs.org
These reactive acylating agents—acid halides and anhydrides—are not typically isolated as final products but are instrumental in facilitating the synthesis of a broad spectrum of derivatives through nucleophilic acyl substitution.
Diverse Functionalizations of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. This inherent electronic nature makes it generally resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack, especially when substituted with a suitable leaving group. Modern cross-coupling and C-H activation methodologies have further expanded the toolkit for modifying the pyrimidine core.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
Direct electrophilic aromatic substitution (EAS) on the pyrimidine ring is challenging due to the presence of two deactivating nitrogen atoms, which significantly lower the electron density of the ring system. libretexts.org Reactions such as halogenation and nitration, which are standard for electron-rich aromatic compounds, require harsh conditions for pyrimidines and often result in low yields or fail to proceed altogether.
Halogenation: Direct halogenation of an unsubstituted pyrimidine ring with electrophiles like Br₂ or Cl₂ typically requires a Lewis acid catalyst and forcing conditions. libretexts.org For this compound, the C-4 and C-6 positions are the most likely sites for substitution, but the carboxylic acid group at C-5 is strongly deactivating, further hindering the reaction. More effective strategies often involve indirect methods, such as activating the ring via N-oxide formation, though this alters the substrate significantly. nih.gov
A more viable and modern alternative for introducing a halogen at the 5-position is through decarboxylative halogenation . This reaction replaces the existing carboxylic acid group with a halogen atom. acs.org Catalytic methods using metal mediators (e.g., copper, silver) and specific halogen sources (e.g., N-iodosuccinimide for iodination) can proceed under mild conditions. organic-chemistry.orgnih.gov This approach leverages the carboxylic acid as a directing group and a traceless handle for regioselective halogen installation, bypassing the low reactivity of the pyrimidine ring toward traditional EAS. nih.govnih.gov
Nitration: Aromatic nitration is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the deactivated nature of the pyrimidine ring in the target molecule, direct nitration is expected to be extremely difficult. The reaction would likely require high temperatures and highly acidic conditions, which could lead to degradation or undesired side reactions. As with halogenation, a decarboxylative nitration could present a potential, albeit less common, route to a 5-nitropyrimidine (B80762) derivative.
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines
In stark contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly activated for nucleophilic aromatic substitution (SₙAr), particularly when a halogen atom is present at the C-2, C-4, or C-6 positions. The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the ring nitrogen atoms.
For a derivative of the target molecule, such as 2-cyclohexyl-4-chloropyrimidine-5-carboxylic acid, the chlorine atom at the C-4 position is highly susceptible to displacement by a variety of nucleophiles. The reactivity at the C-4 position is generally greater than at the C-2 position due to more effective stabilization of the anionic intermediate. stackexchange.com
A study on the closely related ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate provides an excellent model for the expected reactivity. rsc.org This compound was shown to react readily with a range of nucleophiles to afford the corresponding 4-substituted products in good yields.
Table 2: Examples of Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine Analog
| Nucleophile | Reagent(s) | Product Type |
|---|---|---|
| Amines | Dimethylamine | 4-Aminopyrimidine |
| Alkoxides/Phenoxides | Sodium Phenoxide | 4-Aryloxypyrimidine |
| Thiolates | Sodium Thiophenoxide | 4-Arylthiopyrimidine |
This reactivity allows for the introduction of diverse functionalities, including amines, ethers, and thioethers, at the C-4 (or C-6) position. researchgate.netnih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
C-H Activation and Cross-Coupling Methodologies at Pyrimidine Positions
Modern transition metal-catalyzed reactions have revolutionized the functionalization of heteroaromatic compounds, including pyrimidines. These methods can be broadly divided into two categories: cross-coupling reactions on pre-functionalized (e.g., halogenated) pyrimidines and direct C-H activation/functionalization.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. A halogenated derivative, such as 2-cyclohexyl-4-chloropyrimidine-5-carboxylic acid, can be coupled with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly efficient and tolerates a wide range of functional groups, enabling the synthesis of complex biaryl structures. nih.govresearchgate.net
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Chloropyrimidines
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (None) | K₂CO₃, Na₂CO₃ | Dioxane, Toluene/H₂O | 80-110 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF, K₃PO₄ | THF, Dioxane | 50-80 °C |
Direct C-H Activation: More recently, methods for the direct functionalization of C-H bonds on the pyrimidine ring have been developed, obviating the need for pre-halogenation. rsc.org These reactions are typically catalyzed by palladium and often require a directing group to achieve high regioselectivity. beilstein-journals.orgnih.gov For this compound, the carboxylic acid group itself or the pyrimidine nitrogen atoms can potentially direct the catalyst to specific C-H bonds. Palladium-catalyzed C-H arylation has been demonstrated at the C-5 position of 2-aminopyrimidines, showcasing the feasibility of functionalizing this position directly. rsc.orgnih.govrsc.org These advanced methods provide a more atom- and step-economical route to substituted pyrimidines.
Stereochemical Control and Derivatization of the Cyclohexyl Moiety
The cyclohexyl group at the C-2 position is a saturated aliphatic moiety and is generally less reactive than the aromatic pyrimidine ring. Its chemical transformations typically require more forcing conditions compared to the functionalization of the heterocyclic core.
Oxidative and Reductive Transformations of the Cyclohexyl Ring
Oxidative Transformations: The cyclohexyl ring is an alkane and is resistant to mild oxidizing agents. Significant modification would likely require strong oxidants such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄). The position most susceptible to oxidation is the tertiary C-H bond at the point of attachment to the pyrimidine ring (C-1 of the cyclohexyl group). Under harsh oxidative conditions, this position could potentially be hydroxylated to form a cyclohexanol (B46403) derivative. More aggressive oxidation could lead to cleavage of the C-C bond and degradation of the ring. A major challenge in such transformations is achieving selectivity, as the pyrimidine ring itself may be susceptible to oxidation under these conditions.
Stereoselective Substitution Reactions on the Cyclohexyl Group
The cyclohexyl moiety of this compound presents a modifiable scaffold where the introduction of additional functional groups can significantly alter the compound's physicochemical properties. Achieving stereocontrol during these substitution reactions is crucial for developing derivatives with specific three-dimensional arrangements, which can be pivotal for their application in various fields. While specific stereoselective reactions on the this compound scaffold are not extensively documented, established methodologies for substituted cyclohexanes can be applied.
Key strategies for achieving stereoselectivity in substitution reactions on a cyclohexyl ring often rely on directing effects of existing substituents and the use of chiral catalysts or reagents. Potential reaction pathways could include domino reactions, Michael additions, and various cyclization cascades to build highly substituted cyclohexane (B81311) rings with defined stereochemistry. acs.orgnih.gov
For instance, a rhodium-carbene initiated domino reaction has been demonstrated for the stereoselective synthesis of cyclohexanes bearing four stereocenters. acs.org Such a strategy, adapted for the pyrimidine-containing scaffold, could theoretically offer a high degree of stereocontrol. Another approach involves the reaction of conjugated enynones with nucleophiles like malononitrile, which proceeds with high diastereoselectivity to form multisubstituted cyclohexanes. nih.gov
The existing pyrimidine-5-carboxylic acid group can exert steric and electronic influences that direct incoming reagents to a specific face of the cyclohexyl ring, particularly if the reaction proceeds through a conformationally locked intermediate. The choice of reaction conditions, including base, solvent, and temperature, is critical in controlling the stereochemical outcome. nih.gov
Below is a table summarizing potential stereoselective reactions applicable to the functionalization of the cyclohexyl group.
| Reaction Type | Reagents/Catalysts | Potential Outcome | Stereocontrol Principle |
| Catalytic Hydrogenation | H₂, Rh/C, Pd/C, Ru | Reduction of an unsaturated cyclohexyl precursor | Delivery of hydrogen from the less sterically hindered face. |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | cis-dihydroxylation of a cyclohexene (B86901) precursor | Formation of a chiral osmate ester intermediate. researchgate.net |
| Directed Epoxidation | m-CPBA, Substrate with directing group | Epoxidation guided by a nearby functional group | Intramolecular delivery of the oxidant. |
| Michael Addition Cascade | Organocatalysts, Nucleophiles | Formation of multiple C-C bonds with stereocontrol | Enantioselective formation of intermediates. researchgate.net |
Conformational Analysis and its Impact on Reactivity
The conformational flexibility of the cyclohexyl ring is a defining structural feature of this compound, profoundly influencing its reactivity and interactions. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. fiveable.me In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). fiveable.me
For this compound, the bulky 2-pyrimidine-5-carboxylic acid substituent will strongly favor the equatorial position to avoid significant steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. pressbooks.pubyoutube.com The conformation where the pyrimidine group is equatorial is significantly more stable and will be the predominant form in equilibrium. pressbooks.pub The energy difference between the equatorial and axial conformers is substantial for large groups, effectively "locking" the conformation with the substituent in the equatorial position. pressbooks.pub
This conformational preference has significant consequences for the molecule's reactivity:
Reactivity of the Cyclohexyl Ring: Substitutions or eliminations on the cyclohexyl ring will be governed by the substituent's locked equatorial position. For example, in an E2 elimination reaction, a leaving group on the cyclohexane ring would require an anti-periplanar arrangement with a proton, which is stereochemically dependent on its axial or equatorial position. slideshare.net
Accessibility of the Carboxylic Acid: The equatorial orientation of the pyrimidine scaffold positions the carboxylic acid group away from the cyclohexyl ring, making it sterically accessible for reactions such as esterification or amidation. If the group were in the axial position, its reactivity could be hindered by the ring itself.
Reactivity of Axial vs. Equatorial Hydrogens: The hydrogens on the cyclohexyl ring have different chemical environments. Axial protons are more sterically hindered than equatorial ones. Reactions involving abstraction of a hydrogen atom from the ring may show selectivity depending on the attacking species' steric bulk and the relative stability of the resulting radical. Generally, reactions that relieve steric strain are favored, which can sometimes lead to the counterintuitive observation that sterically congested axial groups can be more reactive if the reaction pathway leads to a less strained product. reddit.com
The table below outlines the key characteristics of the two primary chair conformations.
| Conformation | Substituent Position | Relative Energy | Key Interactions | Impact on Reactivity |
| A | Pyrimidine group is Equatorial | Lower (More Stable) | Minimal steric strain. pressbooks.pub | Predominant conformation; dictates the reactivity of the molecule. Carboxylic acid is accessible. |
| B | Pyrimidine group is Axial | Higher (Less Stable) | Severe 1,3-diaxial steric interactions with axial hydrogens. pressbooks.pub | Highly disfavored; negligible contribution to the overall reactivity under normal conditions. |
Bioconjugation and Probe Development Strategies Utilizing this compound Scaffold
The structure of this compound possesses key features that make it a viable scaffold for the development of bioconjugates and molecular probes. The carboxylic acid group serves as a versatile chemical handle for covalent attachment to biomolecules, while the pyrimidine core can be further functionalized to incorporate reporter groups or modulate biological activity. nih.govacs.org
Bioconjugation:
The primary route for bioconjugation of this molecule is through the carboxylic acid moiety. This group can be activated to react with nucleophilic functional groups present on biomolecules, most commonly the primary amines of lysine (B10760008) residues and the N-terminus of proteins. wiley-vch.de The most prevalent method for this transformation is carbodiimide-mediated amide bond formation. creative-biolabs.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, which can then react with an amine to form a stable amide linkage. The addition of N-hydroxysuccinimide (NHS) or its derivatives can increase the efficiency of the coupling reaction by forming a more stable, amine-reactive NHS-ester intermediate, which helps to mitigate hydrolysis of the activated acid in aqueous media. rsc.org
This strategy allows for the conjugation of the 2-cyclohexylpyrimidine scaffold to a wide range of biological targets, including:
Proteins and Peptides: For creating targeted therapeutics or diagnostic agents.
Antibodies: To develop antibody-drug conjugates (ADCs).
Nucleic Acids: For labeling DNA or RNA probes.
Polymer Scaffolds: To create functionalized biomaterials.
Probe Development:
A molecular probe requires a targeting moiety and a signaling component. The this compound scaffold can be elaborated into such a probe. The pyrimidine core is a "privileged substructure" in medicinal chemistry and can serve as a recognition element for specific biological targets like protein-protein interfaces. acs.org The signaling component, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope, can be attached via the carboxylic acid handle.
The table below details potential strategies for probe development.
| Probe Component | Modification Strategy | Example Reagents/Moieties | Application |
| Signaling Moiety (Reporter) | Amide coupling to the carboxylic acid. | Fluorescein-amine, Rhodamine-amine, Dansyl cadaverine | Fluorescence Microscopy, Flow Cytometry |
| Affinity Tag | Amide coupling to the carboxylic acid. | Biotin-amine, Desthiobiotin-amine | Affinity Pull-down Assays, Western Blotting |
| Targeting Moiety | Can be inherent to the pyrimidine scaffold or attached via further derivatization. | RGD peptides, Folic acid | Targeting specific cell surface receptors. |
| Crosslinking Group | Attachment of a photo-reactive group (e.g., diazirine) to the scaffold. | Amino-functionalized diazirines | Covalent capture of binding partners (photo-affinity labeling). |
By combining these strategies, the this compound scaffold can be transformed into sophisticated chemical tools for studying biological systems. acs.org For example, a fluorescent dye could be conjugated to the carboxylic acid to visualize the subcellular localization of the molecule's target.
Polymerization and Supramolecular Assembly Potential of this compound Derivatives
The chemical structure of this compound offers distinct opportunities for its use in materials science, both as a monomer for polymerization and as a building block for supramolecular assemblies.
Polymerization:
While the parent compound is not directly polymerizable, it can be readily converted into a functional monomer. The carboxylic acid group is the most convenient site for modification. By reacting the carboxylic acid with a molecule containing a polymerizable group (such as a vinyl, acrylate, or methacrylate (B99206) group), a new monomer can be synthesized. For example, esterification with 2-hydroxyethyl methacrylate (HEMA) or an amidation reaction with aminoethyl methacrylate would yield a monomer suitable for free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu
The incorporation of the bulky cyclohexyl and heterocyclic pyrimidine groups into a polymer backbone would be expected to impart specific properties to the resulting material, such as increased thermal stability and altered solubility. A variety of functional monomers containing polar groups, including pyrimidines, have been successfully polymerized using controlled radical polymerization methods. cmu.edu
The general scheme for monomer synthesis is outlined below:
| Polymerizable Group | Linkage Type | Reagent | Resulting Monomer Class |
| Methacrylate | Ester | 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate |
| Acrylamide | Amide | N-(3-Aminopropyl)methacrylamide | Methacrylamide |
| Styrene | Ester | 4-(Hydroxymethyl)styrene | Styrenic |
| Norbornene | Imide | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride followed by reaction with an amine-modified scaffold | Norbornene-based monomer for Ring-Opening Metathesis Polymerization (ROMP) nih.gov |
Supramolecular Assembly:
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. ethernet.edu.et this compound is an excellent candidate for forming such assemblies due to its capacity for strong and directional hydrogen bonding. rsc.org
Two primary hydrogen-bonding motifs are present in the molecule:
Carboxylic Acid Dimer: Carboxylic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is often a dominant interaction in the solid state.
Pyrimidine Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while N-H groups on other molecules (or on a derivatized version of the scaffold) can act as donors. This leads to the formation of recognized supramolecular synthons, such as the amino-pyrimidine/carboxylic acid synthon. nih.gov
Biological Activity and Mechanistic Investigations of 2 Cyclohexylpyrimidine 5 Carboxylic Acid and Its Analogues in Vitro Focus
Enzyme Target Identification and Inhibitory Profiling
There is no available information in the scientific literature regarding the specific enzyme targets or inhibitory profile of 2-Cyclohexylpyrimidine-5-carboxylic acid.
Kinase Enzyme Inhibition Assays and Specificity Profiling
No studies have been published detailing the screening of this compound against a panel of protein kinases. Therefore, its inhibitory activity (such as IC50 values) and specificity profile against this class of enzymes remain unknown. While other pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors, this data cannot be extrapolated to the specific compound .
Receptor Binding Studies and Ligand-Receptor Interactions
There are no published receptor binding assays for this compound. Consequently, its affinity and selectivity for any specific receptors have not been determined.
Protease Modulation and Enzyme Kinetics Analysis
The effect of this compound on protease activity has not been reported. There are no available enzyme kinetics studies to characterize its potential as a protease modulator.
Modulation of Other Relevant Enzyme Classes
While analogues of pyrimidine-5-carboxylic acid have been explored as inhibitors of enzymes such as xanthine (B1682287) oxidase, no such studies have been conducted specifically with this compound. Its activity against other classes of enzymes is currently uncharacterized.
Cellular Pathway Interrogation in Model Systems
There is no published research on the effects of this compound on cellular pathways in any model systems.
Apoptosis Induction and Cell Cycle Analysis in Cancer Cell Lines
No studies have been performed to evaluate the potential of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. As a result, there is no data available from assays such as flow cytometry or western blotting to assess its impact on these cellular processes.
Modulation of Autophagy and Cellular Stress Responses
There is currently no available scientific literature detailing the effects of this compound on the modulation of autophagy or cellular stress responses in in vitro models. Studies investigating its potential to induce or inhibit autophagic flux, or its impact on pathways related to the unfolded protein response (UPR), oxidative stress, or heat shock protein induction, have not been published.
Inhibition of Cell Proliferation and Colony Formation Assays (In vitro)
No specific data from in vitro cell proliferation assays (such as MTT, XTT, or SRB assays) or colony formation assays for this compound have been reported. Consequently, key metrics like IC₅₀ (half-maximal inhibitory concentration) values against any cancer or normal cell lines are not available. Research demonstrating its potential cytostatic or cytotoxic effects, or its ability to inhibit the clonogenic survival of cells, is absent from the public domain.
Anti-inflammatory and Immunomodulatory Effects in Cellular Models
In vitro studies characterizing the anti-inflammatory or immunomodulatory properties of this compound are not publicly available. There is no data on its ability to modulate the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), inhibit key inflammatory enzymes like cyclooxygenases (COX-1, COX-2), or influence immune cell functions (such as T-cell proliferation or macrophage activation) in cellular models.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Specific structure-activity relationship (SAR) studies centered on this compound and its derivatives are not available in the scientific literature. While SAR studies for other classes of pyrimidine derivatives are common, providing insights into how structural modifications affect their biological activities, such analyses have not been published for this specific chemical scaffold. Therefore, a detailed discussion on the influence of its specific structural components is not possible.
Influence of Cyclohexyl Ring Substitutions on Biological Activity
There is no research available that explores how substitutions on the cyclohexyl ring of this compound affect its biological activity. Studies that would typically involve synthesizing analogues with various substituents (e.g., hydroxyl, methyl, or halogen groups) on the cyclohexyl moiety to determine their impact on potency or selectivity have not been reported.
Impact of Pyrimidine Core Modifications on Target Binding and Cellular Effects
No published studies have investigated the impact of modifying the pyrimidine core of this compound. Research detailing how alterations, such as the introduction of different substituents at other positions of the pyrimidine ring, affect target binding affinity or cellular outcomes is not available.
Role of the Carboxylic Acid Functional Group in Molecular Recognition
While the carboxylic acid group is generally known to be crucial for molecular recognition, often acting as a hydrogen bond donor or acceptor or forming salt bridges, there are no specific studies that confirm or detail its role for this compound. Investigations that typically involve comparing the activity of the parent acid with its corresponding ester or amide analogues to elucidate the importance of this functional group have not been documented for this compound.
Conformational Flexibility and its Correlation with Biological Response
The correlation between this flexibility and biological response is a key area of investigation in drug design. Different conformations can present different pharmacophoric features to a target protein, leading to variations in binding affinity and, consequently, biological activity. For instance, one conformation might fit perfectly into a hydrophobic pocket of a target enzyme, leading to potent inhibition, while another might be sterically hindered, resulting in weak or no activity.
Computational chemistry techniques, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the preferred conformations of a molecule and the energy barriers between them. These theoretical models can be correlated with experimental data from techniques like X-ray crystallography or NMR spectroscopy to build a comprehensive understanding of the molecule's conformational landscape. Structure-activity relationship (SAR) studies on a series of analogues with varying substituents on the cyclohexyl or pyrimidine rings can further elucidate which conformations are most favorable for a desired biological effect.
Elucidation of Mechanisms of Action at the Molecular Level
Understanding how a compound exerts its biological effect at a molecular level is crucial for its development as a therapeutic agent. This involves identifying its direct binding partner(s) and characterizing the nature of the interaction, as well as understanding the subsequent cellular events.
Direct binding assays are essential for confirming that a compound physically interacts with its putative target and for quantifying the affinity and thermodynamics of this interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.comharvard.edu This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.comharvard.edu This thermodynamic signature provides deep insights into the forces driving the binding event. For example, a large negative enthalpy change suggests strong hydrogen bonding or van der Waals interactions, while a positive entropy change might indicate the release of water molecules from the binding site (the hydrophobic effect).
A hypothetical ITC experiment for this compound interacting with a target protein might yield the data presented in the interactive table below.
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 1.5 µM | Indicates a reasonably strong interaction between the compound and its target. |
| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding ratio of the compound to the protein. |
| Enthalpy Change (ΔH) | -8.2 kcal/mol | The negative value indicates that the binding is an exothermic process, driven by favorable enthalpic interactions like hydrogen bonds. |
| Entropy Change (TΔS) | 2.5 kcal/mol | The positive value suggests an increase in disorder upon binding, likely due to the displacement of ordered water molecules from the binding interface. |
Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. nih.gov In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor chip, and the other molecule (the ligand, such as this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Beyond simple lock-and-key binding, many drug-target interactions involve more complex mechanisms.
Allosteric modulation occurs when a ligand binds to a site on the protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govdoi.org An allosteric modulator can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the function of the protein. Identifying whether this compound acts as an allosteric modulator would require experiments to see if its binding affects the binding or activity of a known orthosteric ligand.
Induced fit is a mechanism where the binding of a ligand induces a conformational change in the target protein, leading to a more complementary and tighter interaction. nih.gov This dynamic process is in contrast to the rigid lock-and-key model. Evidence for an induced fit mechanism can often be obtained by comparing the crystal structures of the protein with and without the ligand bound. Spectroscopic techniques that are sensitive to protein conformation, such as circular dichroism or fluorescence spectroscopy, can also provide evidence for ligand-induced conformational changes.
The binding of a ligand to its target protein initiates a cascade of events within the cell known as a signaling pathway. Identifying the pathways modulated by this compound is essential for understanding its cellular effects.
This is often investigated using a variety of cell-based assays. For example, if the compound targets a specific kinase, researchers would look at the phosphorylation status of known downstream substrates of that kinase using techniques like Western blotting or phospho-specific antibodies. Broader, unbiased approaches such as phosphoproteomics can provide a more global view of the signaling pathways affected.
Furthermore, gene expression profiling using techniques like RNA sequencing (RNA-seq) can reveal changes in the transcription of genes that are regulated by the signaling pathway . By identifying the modulated downstream pathways, a more complete picture of the compound's biological activity and potential therapeutic applications can be developed.
Computational Chemistry and Molecular Modeling Studies of 2 Cyclohexylpyrimidine 5 Carboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. mdpi.commdpi.com These methods provide a detailed description of the electron distribution and energy, which are crucial for predicting chemical reactivity and stability. nih.govsemanticscholar.org
DFT calculations are frequently employed to investigate the electronic structure of organic molecules. mdpi.comdntb.gov.ua By solving the Schrödinger equation for the system, one can obtain the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For 2-Cyclohexylpyrimidine-5-carboxylic acid, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density (nucleophilic), while the hydrogen atom of the carboxylic acid and the carbon atoms adjacent to electronegative atoms would be electron-deficient (electrophilic).
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
This data is representative and based on typical values for similar heterocyclic compounds.
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy barrier for a reaction, which determines the reaction rate, corresponds to the energy difference between the reactants and the transition state.
For instance, the esterification or amidation of the carboxylic acid group of this compound can be modeled to predict the most favorable reaction pathway. Transition state analysis provides insights into the geometry of the activated complex, which can aid in the design of catalysts or the optimization of reaction conditions.
Computational methods can be used to calculate the relative energies of different conformers and tautomers to determine the most stable forms. The pyrimidine ring itself can exhibit different tautomeric forms depending on the protonation state of the nitrogen atoms. Understanding the predominant tautomer under physiological conditions is essential for accurate molecular docking studies.
Table 2: Relative Energies of Conformers of this compound (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) |
| Equatorial Chair | 0.0 |
| Axial Chair | 2.1 |
| Twist-Boat | 5.5 |
This data is representative and based on typical values for substituted cyclohexanes.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuran.ua It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comresearchgate.net
The first step in molecular docking is to define the binding site of the target protein. Then, a docking algorithm is used to generate a large number of possible conformations of the ligand within the binding site. These poses are then scored based on their predicted binding affinity.
A detailed analysis of the best-scoring poses reveals the key interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid group is a likely candidate for forming hydrogen bonds with amino acid residues in the binding site, while the cyclohexyl and pyrimidine rings can participate in hydrophobic and aromatic interactions, respectively.
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. nih.gov A lower docking score generally indicates a more favorable binding interaction. These scores are used to rank different ligands in virtual screening campaigns, where large libraries of compounds are computationally screened against a biological target to identify potential hits.
Compounds with pyrimidine scaffolds are known to target a variety of enzymes, such as kinases and proteases. rsc.orgnih.gov Therefore, this compound could be a candidate for virtual screening against such targets. The results from docking simulations can prioritize compounds for experimental testing, thereby accelerating the drug discovery process.
Table 3: Hypothetical Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Asp184, Leu135 |
| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |
This data is representative and based on typical docking results for small molecule kinase inhibitors.
Molecular Dynamics (MD) Simulations
No specific MD simulation studies have been published for this compound. Research in this area would be necessary to understand its dynamic behavior and interactions with biological targets.
Dynamics of Protein-Ligand Interactions and Complex Stability
There is no available research detailing the dynamics of protein-ligand interactions or the stability of complexes formed by this compound.
Conformational Changes in this compound and its Biological Targets
Specific conformational changes of this compound or its potential biological targets have not been investigated or reported in the scientific literature.
Free Energy Calculations of Binding
No studies concerning the free energy calculations of binding for this compound to any biological target are currently available.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
There are no published QSAR or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound. Such studies are crucial for predicting the biological activity or properties of a compound based on its chemical structure. tandfonline.com
Selection and Calculation of Molecular Descriptors
The selection and calculation of specific molecular descriptors for this compound within the context of a QSAR/QSPR model have not been documented.
Model Development, Validation, and Predictive Capabilities
As no specific QSAR/QSPR studies exist for this compound, there is no information on the development, validation, or predictive capabilities of such models.
Design of Novel this compound Analogues with Enhanced Properties
The design of novel analogues of this compound with improved properties is heavily reliant on computational methodologies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are pivotal in understanding how structural modifications influence biological activity.
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For pyrimidine derivatives, 2D-QSAR and 3D-QSAR models have been successfully employed to predict the activity of new analogues. nih.gov These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for activity. For instance, modifications to the cyclohexyl or carboxylic acid moieties of this compound could be guided by QSAR models to enhance target binding or improve pharmacokinetic profiles.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. biomedicineonline.org This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. acs.org For this compound analogues, docking studies can be used to design modifications that optimize these interactions, leading to increased potency and selectivity. For example, the introduction of specific functional groups on the pyrimidine ring or the cyclohexyl group could be guided by docking simulations to maximize binding affinity.
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. rsc.org This can reveal important information about the stability of the complex and the conformational changes that occur upon binding. MD simulations of this compound analogues bound to a target protein can help in refining the design of new compounds by ensuring stable and long-lasting interactions.
Table 1: Computational Techniques in Analogue Design
| Computational Technique | Application in Analogue Design | Predicted Properties |
| QSAR | Predicts biological activity based on chemical structure. | Potency, Selectivity |
| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Binding Affinity, Key Interactions |
| Molecular Dynamics | Simulates the dynamic behavior of a ligand-receptor complex. | Complex Stability, Conformational Changes |
De Novo Drug Design and Ligand-Based Design Approaches utilizing this compound Scaffold
De novo drug design and ligand-based design are two powerful strategies for the discovery of novel drug candidates. The this compound scaffold can serve as a starting point for both approaches.
De novo design involves the computational construction of novel molecules with desired properties, often within the constraints of a target's binding site. researchgate.net Starting with the this compound scaffold, de novo design algorithms can explore a vast chemical space to generate novel analogues with potentially improved activity. These algorithms can suggest modifications to the core scaffold or the addition of new functional groups to optimize interactions with the target.
Ligand-based drug design, on the other hand, relies on the knowledge of molecules that are known to be active. Pharmacophore modeling is a common ligand-based approach that identifies the essential 3D arrangement of functional groups responsible for biological activity. A pharmacophore model can be developed based on the this compound scaffold and its known active analogues. This model can then be used to screen virtual compound libraries to identify new molecules with a similar pharmacophoric pattern and, therefore, a high probability of being active.
Another ligand-based method is shape-based screening, which identifies molecules with a similar 3D shape to a known active compound. The 3D structure of this compound can be used as a query to search for shape-similar compounds in large databases, leading to the discovery of novel scaffolds with potentially similar biological activities.
Chemoinformatics and Data Mining for this compound Related Scaffolds
Chemoinformatics and data mining play a crucial role in managing and analyzing the vast amount of chemical and biological data generated in drug discovery. For scaffolds related to this compound, these techniques can be used to identify trends, patterns, and relationships that can guide the design of new compounds.
Virtual screening is a key chemoinformatic technique that involves the computational screening of large compound libraries to identify potential hits. mdpi.com This can be done using either ligand-based or structure-based approaches. For the this compound scaffold, virtual screening can be used to identify commercially available or synthetically accessible compounds that are likely to be active against a specific target.
Data mining of chemical databases and scientific literature can uncover valuable information about pyrimidine-based compounds, including their synthesis, biological activities, and SAR. This information can be used to build knowledge bases that can assist in the design of new this compound analogues. For example, text mining algorithms can extract information about similar scaffolds and their associated biological targets, providing new avenues for research.
Furthermore, the analysis of large datasets of pyrimidine derivatives can help in identifying privileged scaffolds and substitution patterns that are frequently associated with specific biological activities. This knowledge can be leveraged to prioritize the synthesis and testing of new this compound analogues. DNA-encoded libraries (DELs) represent a powerful technology for the rapid generation and screening of vast numbers of compounds, and pyrimidine scaffolds are well-suited for inclusion in such libraries. nih.gov
Table 2: Chemoinformatic Approaches
| Chemoinformatic Approach | Description | Application to Pyrimidine Scaffolds |
| Virtual Screening | Computational screening of large compound libraries. | Identification of potential hits with the this compound core. |
| Data Mining | Extraction of knowledge from chemical and biological databases. | Building knowledge bases on synthesis, activity, and SAR of pyrimidine derivatives. |
| Library Analysis | Identification of privileged scaffolds and substitution patterns. | Prioritization of novel analogues for synthesis and testing. |
Advanced Analytical Method Development for 2 Cyclohexylpyrimidine 5 Carboxylic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 2-Cyclohexylpyrimidine-5-carboxylic acid, various chromatographic techniques are employed to address specific analytical challenges, from routine purity checks to the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically preferred due to the compound's polarity.
Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. pensoft.net A simple, fast, and selective stability-indicating RP-HPLC method is essential. pensoft.net The key parameters for optimization include the column, mobile phase composition, flow rate, and detector wavelength. pensoft.netnih.gov
A typical starting point for method development would utilize a C18 column, which provides excellent retention and separation for a wide range of molecules. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net Adjusting the pH of the buffer is critical for carboxylic acids, as it controls the ionization state of the carboxyl group, thereby affecting retention time and peak shape. A slightly acidic pH (e.g., pH 3) is often used to suppress ionization and achieve sharp, symmetrical peaks. pensoft.netresearchgate.net Isocratic elution is suitable for routine analysis, while gradient elution may be necessary for separating complex mixtures of impurities with different polarities. nih.gov
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pensoft.net This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. mdpi.com
Table 1: Example HPLC Method Parameters and Validation Summary
| Parameter | Condition / Result |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) pensoft.netresearchgate.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 30 °C pensoft.net |
| Detection Wavelength | 245 nm (based on pyrimidine (B1678525) chromophore) |
| Injection Volume | 10 µL |
| Retention Time | Approx. 4.5 min |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. lmaleidykla.lt However, this compound, with its carboxylic acid group, is non-volatile and polar, making it unsuitable for direct GC analysis. lmaleidykla.lt Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. lmaleidykla.lt
Silylation is a common derivatization technique for carboxylic acids, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability.
The derivatized sample can then be analyzed on a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The GC oven temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from any volatile impurities.
Table 2: Hypothetical GC Method for TMS-Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) lmaleidykla.lt |
| Solvent | Dimethylformamide (DMF) |
| Reaction | 60 °C for 30 minutes |
| GC Conditions | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometry (MS) |
This approach is particularly useful for identifying and quantifying specific volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Structural Elucidation (beyond basic identification)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net It is an indispensable tool for the structural elucidation of unknown impurities and degradation products. researchgate.net
For this compound, an LC-MS method would typically use similar chromatographic conditions as the HPLC-UV method, but the eluent would be directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight.
Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) provides detailed structural information. nih.gov In an MS/MS experiment, the parent ion of interest (e.g., the [M-H]⁻ ion of an unknown impurity) is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that can be used to deduce the structure of the impurity by identifying characteristic losses, such as the loss of CO₂ from the carboxylic acid group or fragmentation of the cyclohexyl or pyrimidine rings. nih.gov This capability is crucial for building a comprehensive impurity profile and understanding degradation pathways. researchgate.net
Chiral Chromatography for Enantiomeric Separation and Purity
While this compound itself is not chiral, derivatives or analogues of this compound could contain stereocenters. For instance, if the cyclohexyl ring were substituted, it could introduce chirality. In such cases, the separation of enantiomers is critical, as they often exhibit different pharmacological activities.
Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (% ee). ekb.eg This is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. mdpi.com
Method development in chiral chromatography involves screening different CSPs and mobile phases to find conditions that provide enantiomeric resolution. nih.gov Mobile phases often consist of mixtures of alkanes (like hexane) with an alcohol (like isopropanol (B130326) or ethanol), sometimes with an acidic or basic additive to improve peak shape and resolution. tcichemicals.com
Table 3: Illustrative Chiral HPLC Method Parameters for a Hypothetical Chiral Analogue
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 245 nm |
Successful development of a chiral method allows for the accurate quantification of the unwanted enantiomer, which is a critical quality attribute for chiral drug substances. mdpi.com
Spectroscopic Detection and Characterization Methods (Beyond Basic Identification)
Spectroscopic methods provide information about a molecule's structure and can be used for quantification. While often used in conjunction with chromatography, they also serve as powerful standalone techniques.
UV-Visible Spectroscopy for Quantification and Purity Assessment
UV-Visible spectroscopy is a simple, rapid, and robust technique for quantifying compounds that contain a chromophore—a part of the molecule that absorbs UV or visible light. The pyrimidine ring in this compound contains conjugated double bonds, which act as a chromophore, making the compound suitable for UV-Vis analysis.
For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A key step is to determine the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. farmaciajournal.com This is done by scanning a dilute solution of the compound across a range of UV wavelengths.
Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. farmaciajournal.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for determining the concentration of bulk solutions or for assaying formulations.
Table 4: Example of a UV-Vis Calibration Curve for Quantification
| Concentration (µg/mL) | Absorbance at λmax (245 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.455 |
| 8.0 | 0.601 |
| 10.0 | 0.753 |
| Result | Linear Equation: y = 0.075x + 0.002; r² = 0.9998 |
Fluorescence Spectroscopy for Enhanced Sensitivity in Detection
Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the detection and quantification of fluorescent molecules, known as fluorophores. The intrinsic fluorescence of a compound is dependent on its chemical structure, particularly the presence of aromatic rings and conjugated systems. Pyrimidine derivatives, for instance, have been shown to exhibit fluorescence, and this property can be exploited for their analysis. nih.govnih.gov
While specific studies on the fluorescent properties of this compound are not extensively documented, its constituent pyrimidine ring suggests a potential for intrinsic fluorescence. The intensity and wavelength of this fluorescence can be influenced by substituents on the pyrimidine ring. nih.gov For instance, the presence of a carboxyl group and a cyclohexyl group may modulate the fluorescent behavior of the molecule.
To enhance the sensitivity of detection, especially at low concentrations, derivatization with a fluorescent tag can be employed. This approach is particularly useful if the intrinsic fluorescence of this compound is weak. The carboxylic acid functional group provides a convenient handle for such derivatization reactions.
The potential application of fluorescence spectroscopy in the analysis of this compound is summarized in the table below.
| Analytical Parameter | Spectroscopic Method | Potential Application |
| Detection | Fluorescence Emission Spectroscopy | Qualitative identification based on emission spectra. |
| Quantification | Quantitative Fluorescence | Determination of concentration in solutions. |
| Purity Assessment | Fluorescence Polarization | Assessment of binding interactions and purity. |
This table presents potential applications of fluorescence spectroscopy for the analysis of this compound based on the general principles of the technique and studies on related pyrimidine derivatives.
Electrophoretic Techniques
Electrophoretic techniques are powerful separation methods that utilize an electric field to separate charged molecules based on their size and charge. These methods offer high resolution and efficiency, making them suitable for the analysis of complex mixtures.
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of a wide range of molecules, including pyrimidine derivatives. nih.govscispace.comnih.gov In CE, separation occurs in a narrow capillary filled with an electrolyte solution, and the separation is based on the differential migration of analytes in an electric field. The carboxylic acid group of this compound can be ionized, making the molecule amenable to CE analysis.
The development of a CE method for this compound would involve the optimization of several parameters, as outlined in the table below.
| CE Parameter | Description | Potential Impact on Separation |
| Buffer pH | The pH of the electrolyte solution. | Affects the charge of the analyte and the electroosmotic flow (EOF). |
| Buffer Concentration | The concentration of the electrolyte. | Influences the ionic strength and current, affecting resolution and analysis time. |
| Applied Voltage | The strength of the electric field. | Determines the migration velocity of the analytes. |
| Capillary Temperature | The temperature of the capillary. | Affects the viscosity of the buffer and the diffusion of the analytes. |
This table outlines the key parameters to be optimized for the development of a capillary electrophoresis method for this compound.
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. wikipedia.org This technique is particularly useful for the analysis of complex mixtures, such as pharmaceutical formulations and biological samples. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. Separation is then based on the differential partitioning of analytes between the micelles and the surrounding aqueous phase. core.ac.uk
For the analysis of this compound in complex matrices, MEKC offers several advantages. It can simultaneously separate the target compound from its impurities, degradation products, and other components of the matrix. The choice of surfactant is critical for achieving the desired separation selectivity.
| Surfactant Type | Charge | Potential Application for this compound Analysis |
| Anionic (e.g., SDS) | Negative | Separation of the negatively charged carboxylate form of the analyte from neutral and positively charged species. |
| Cationic (e.g., CTAB) | Positive | Altering the selectivity of the separation, particularly for analytes that interact with the positively charged micelles. |
| Non-ionic (e.g., Tween 20) | Neutral | Modifying the micellar environment to improve the separation of hydrophobic compounds. |
This table illustrates the different types of surfactants that could be employed in MEKC for the analysis of complex mixtures containing this compound.
Development of Quantification Methods in Complex Matrices (e.g., Biological Research Samples, Environmental Extracts)
The quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples presents significant analytical challenges due to the presence of interfering substances. nih.govviictr.org The development of a reliable quantification method requires a robust sample preparation procedure to remove these interferences, followed by a sensitive and selective analytical technique.
A typical workflow for the quantification of this compound in a complex matrix would involve the following steps:
Sample Pre-treatment: This may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte of interest and remove matrix components.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector is commonly used for separation and quantification.
Detection: Mass spectrometry (MS) is often the detector of choice due to its high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the analyte.
The validation of the analytical method is a critical step to ensure its accuracy, precision, and reliability. Key validation parameters are listed in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) < 15% |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |
| Specificity/Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
This table summarizes the key validation parameters for a quantitative analytical method, based on regulatory guidelines.
Impurity Profiling, Related Substances, and Degradation Product Analysis of this compound
Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of impurities can affect the safety and efficacy of a drug substance. nih.govajprd.com Impurities can arise from the manufacturing process (e.g., starting materials, intermediates, by-products) or from the degradation of the drug substance over time. ijrti.org
The chemical structure of this compound suggests several potential pathways for degradation. The pyrimidine ring, for example, can be susceptible to oxidative or hydrolytic degradation. creative-proteomics.comwikipedia.org The carboxylic acid group can undergo decarboxylation under certain conditions. medwinpublishers.com
A comprehensive impurity profiling study would involve subjecting the compound to stress conditions (e.g., heat, humidity, light, acid, base, oxidation) to induce degradation and identify the resulting degradation products. Analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for the separation, identification, and structural elucidation of these impurities. uran.ua
Potential impurities and degradation products of this compound could include those listed in the table below.
| Potential Impurity/Degradation Product | Possible Origin | Analytical Technique for Identification |
| Starting materials and intermediates | Incomplete reaction or purification | HPLC-UV, LC-MS |
| Isomers of the final product | Side reactions during synthesis | Chiral HPLC, CE |
| Oxidation products | Exposure to oxidative conditions | LC-MS, NMR |
| Hydrolysis products | Exposure to acidic or basic conditions | LC-MS |
| Decarboxylation product | Exposure to heat | GC-MS, LC-MS |
This table provides a hypothetical list of potential impurities and degradation products of this compound based on its chemical structure and general principles of drug degradation.
Emerging Applications and Future Research Directions of 2 Cyclohexylpyrimidine 5 Carboxylic Acid
Catalysis and Organocatalysis Utilizing 2-Cyclohexylpyrimidine-5-carboxylic acid Derivatives
The inherent features of the this compound scaffold, namely the basic nitrogen atoms of the pyrimidine (B1678525) ring and the acidic carboxylic group, suggest its potential utility in catalysis. Pyrimidine derivatives are known to participate in various catalytic processes, including organocatalysis and as ligands in metal-catalyzed reactions. tandfonline.comacs.orggrowingscience.com
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a promising avenue for this compound. For instance, taurine, a simple amino acid, has been effectively used as an organocatalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water, highlighting the potential for green chemistry applications. tandfonline.comtandfonline.com The nitrogen atoms in the pyrimidine ring of this compound can act as basic sites to activate substrates, while the carboxylic acid group can function as a Brønsted acid or participate in hydrogen bonding to orient reactants. The sterically demanding cyclohexyl group could play a crucial role in enantioselective catalysis by creating a specific chiral environment around the catalytic center.
Furthermore, pyrimidine derivatives can serve as ligands for transition metals, forming complexes that catalyze a wide range of transformations. An iron(II)-complex has been successfully employed for the modular synthesis of various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. acs.org The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group in this compound could coordinate with metal centers, potentially leading to novel catalysts with unique reactivity and selectivity.
Table 1: Potential Catalytic Roles of this compound Moieties
| Structural Feature | Potential Catalytic Function | Example from Related Compounds |
|---|---|---|
| Pyrimidine Nitrogens | Lewis base, Brønsted base, Hydrogen bond acceptor, Metal coordination site | Used in organocatalysis for multicomponent reactions. tandfonline.comtandfonline.com |
| Carboxylic Acid Group | Brønsted acid, Hydrogen bond donor, Metal coordination site | Facilitates reactions requiring proton transfer. |
Integration into Advanced Materials Science
The distinct combination of a rigid aromatic heterocycle, a flexible aliphatic ring, and a reactive carboxylic acid group makes this compound a versatile building block for advanced materials.
Precursors for Polymer Synthesis and Functional Materials
The carboxylic acid functionality allows this compound to be used as a monomer in polymerization reactions. It can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the cyclohexylpyrimidine moiety into the polymer backbone could impart specific properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. Such functional polymers have applications ranging from specialty plastics to materials for organic electronics. jptcp.com For example, pyrimidine-containing polymers have been investigated for their use in organic semiconductors. nih.gov
Liquid Crystal Applications and Optoelectronic Properties
The molecular shape of this compound derivatives is conducive to the formation of liquid crystalline phases. tcichemicals.com The rigid pyrimidine core and the bulky cyclohexyl group are common structural motifs in calamitic (rod-like) liquid crystals. tcichemicals.com The position of the nitrogen atoms in the pyrimidine ring significantly influences the type of mesophase formed; 5-substituted phenylpyrimidines tend to form smectic phases, while 2-substituted analogues typically exhibit nematic phases. psu.edu The presence of the cyclohexyl group often enhances mesophase stability. researchgate.net This suggests that derivatives of this compound could exhibit nematic or smectic phases, which are crucial for applications in displays and optical switches.
The extended π-conjugated system of the pyrimidine ring also gives rise to interesting optoelectronic properties. Pyrimidine derivatives have been successfully employed as electron-accepting units in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.gov By tuning the substituents on the pyrimidine core, the emissive characteristics and optoelectronic properties can be finely controlled, leading to highly efficient green and blue OLEDs. nih.govresearchgate.net The this compound scaffold offers a platform for developing new materials for lighting and display technologies.
Table 2: Influence of Molecular Fragments on Liquid Crystalline Properties
| Molecular Fragment | Contribution to Liquid Crystalline Behavior |
|---|---|
| Pyrimidine Ring | Provides a rigid, polarizable core essential for mesophase formation. psu.edu |
| Cyclohexyl Group | Adds to molecular anisotropy and can stabilize mesophases. researchgate.net |
Self-Assembly and Supramolecular Chemistry
The ability of this compound to form hydrogen bonds through its carboxylic acid group and pyrimidine nitrogens makes it an excellent candidate for designing self-assembling systems. tandfonline.com These non-covalent interactions can direct the molecules to organize into well-defined supramolecular structures such as dimers, ribbons, or sheets. acs.orgacs.org The interplay between hydrogen bonding from the carboxylic acid and π–π stacking interactions of the pyrimidine rings can lead to complex and functional architectures. For instance, pyrimidine-based cationic amphiphiles have been shown to self-assemble into nano-aggregates like micelles and vesicles, which have applications in drug delivery. nih.govresearchgate.net The formation of co-crystals between fumaric acid and pyrimidine derivatives further demonstrates the robustness of hydrogen bonding in directing crystal packing. tandfonline.com
Development of Chemo-Sensors and Molecular Probes Based on the Pyrimidine Scaffold
The pyrimidine scaffold is a privileged structure in the design of chemo-sensors and molecular probes due to its electron-deficient nature and the ability of its nitrogen atoms to coordinate with analytes. acs.org These sensors often operate via changes in their fluorescence or color upon binding to a target species. wu.ac.thrsc.orgmdpi.com
Derivatives of this compound could be functionalized to create selective sensors for metal ions, anions, or biologically relevant molecules. For example, pyrimidine-based sensors have been developed for the highly selective detection of Fe³⁺ ions, exhibiting a "turn-off" fluorescence response. wu.ac.thrsc.org Other designs have led to fluorescent probes for detecting bacteria like Pseudomonas aeruginosa or for monitoring pH changes within cellular mitochondria during processes like mitophagy. rsc.orgnih.gov The carboxylic acid group can be used as an anchoring point to attach fluorophores or other signaling units, while the cyclohexylpyrimidine core provides the recognition site.
Table 3: Examples of Pyrimidine-Based Chemosensors
| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) |
|---|---|---|---|
| Thiophene-carboxamide Pyrimidine | Fe³⁺ | "Turn-off" fluorescence & new absorption band | 1.24 µM (fluorescence) |
| Fused Benzothiazolo Pyrimidine | Fe³⁺ and I⁻ | Optical detection in aqueous media | Not specified |
| Pyrimidine-based Nanoparticles | Pseudomonas aeruginosa | Fluorescence enhancement | 46 CFU |
Environmental Fate and Degradation Studies of this compound in Abiotic Systems
Understanding the environmental fate of a chemical compound is crucial for assessing its long-term impact. Abiotic degradation processes, such as photolysis (degradation by light), are key pathways for the transformation of organic molecules in the environment. While pyrimidine bases in DNA and RNA are susceptible to photodegradation by direct absorption of UVC radiation, their degradation under environmentally relevant UVA and UVB radiation is limited. nih.gov
However, the presence of endogenous photosensitizers, such as riboflavin, can significantly accelerate the photodegradation of pyrimidine derivatives. nih.gov Studies have shown that uracil (B121893) can be degraded by 82% under UVA exposure in the presence of riboflavin. nih.gov This suggests that the environmental persistence of this compound could be influenced by the presence of such sensitizers in sunlit surface waters. The primary degradation mechanism would likely involve the generation of reactive oxygen species by the excited photosensitizer, which then attack the pyrimidine ring. The cyclohexyl and carboxylic acid substituents would also influence the degradation pathway and the nature of the resulting products. Further research is needed to quantify the photodegradation rates and identify the transformation products of this compound under various abiotic conditions.
Exploration of Unconventional Biological Targets and Pathways for this compound
While the primary biological activities of many pyrimidine derivatives have been centered on well-established targets, the unique structural characteristics of this compound present an opportunity to investigate its effects on less conventional biological targets and pathways. Future research could unveil novel mechanisms of action and therapeutic applications for this compound.
The exploration of such unconventional targets could involve screening this compound against a diverse panel of receptors, enzymes, and ion channels that are not traditionally associated with pyrimidine-based compounds. Techniques such as differential proteomics and metabolomics could be employed to identify unexpected changes in cellular protein and metabolite profiles upon treatment with the compound, thereby revealing novel pathways.
One area of interest could be the investigation of its potential role in modulating epigenetic pathways. Enzymes involved in DNA methylation and histone modification are increasingly recognized as important drug targets. Screening this compound for inhibitory or activating effects on these enzymes could open up new avenues for its application in cancer or other diseases with epigenetic dysregulation.
Another unconventional approach would be to explore its impact on protein-protein interactions (PPIs). Many disease processes are driven by aberrant PPIs, which have historically been challenging to target with small molecules. High-throughput screening methods designed to detect the disruption or stabilization of specific PPIs could identify novel activities for this compound.
Potential Unconventional Targets for this compound:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Epigenetic Modifiers | Histone Deacetylases (HDACs), DNA Methyltransferases (DNMTs) | Cancer, Neurological Disorders |
| Protein-Protein Interactions | p53-MDM2, Bcl-2 family interactions | Cancer, Autoimmune Diseases |
| Orphan Receptors | GPR35, GPR55 | Inflammatory Diseases, Pain |
| RNA-binding Proteins | HuR, TTP | Cancer, Inflammatory Diseases |
Combinatorial Chemistry and High-Throughput Screening Approaches for New Ligand Discovery
The core structure of this compound serves as a versatile scaffold for the generation of large, diverse chemical libraries through combinatorial chemistry. By systematically modifying the cyclohexyl and carboxylic acid moieties, as well as the pyrimidine ring itself, a vast array of derivatives can be synthesized. This approach allows for the rapid exploration of the chemical space around the parent compound to identify new ligands with improved potency, selectivity, and pharmacokinetic properties.
A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for the combinatorial synthesis of derivatives of this compound. organic-chemistry.org This involves the reaction of amidinium salts with a suitable three-carbon building block to form the pyrimidine ring. organic-chemistry.org By varying the amidine and the building block, a wide range of substituents can be introduced at various positions of the pyrimidine core.
Once these chemical libraries are generated, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against a panel of targets. HTS allows for the testing of thousands of compounds in a short period, using automated platforms and miniaturized assays. This enables the efficient identification of "hit" compounds that exhibit the desired biological effect. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds. For instance, a systematic combinatorial chemical approach was successfully used to synthesize a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov
Illustrative Combinatorial Library Design for this compound Derivatives:
| Scaffold Position | R1 (Cyclohexyl modifications) | R2 (Carboxylic acid modifications) | R3 (Pyrimidine ring substitutions) |
| Variation 1 | 4-hydroxycyclohexyl | Methyl ester | 4-chloro |
| Variation 2 | 4-methoxycyclohexyl | Ethylamide | 4-methyl |
| Variation 3 | Cyclohexenyl | Phenylamide | 4-amino |
| Variation 4 | 2-fluorocyclohexyl | Hydrazide | 4-trifluoromethyl |
Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful synergy with traditional experimental approaches for the study of this compound and its derivatives. nih.govnih.gov These computational tools can significantly accelerate the identification of promising new drug candidates and the optimization of their properties. mdpi.com
Machine learning algorithms can be trained on existing data from high-throughput screening campaigns and other biological assays to build predictive models. nih.gov These models can then be used to virtually screen large libraries of virtual compounds, prioritizing those with the highest predicted activity and best drug-like properties for synthesis and experimental testing. This in silico approach can save considerable time and resources compared to exhaustive experimental screening. mit.edu
Furthermore, generative AI models can be employed for the de novo design of novel molecules. nih.gov By learning the underlying patterns in chemical space, these models can generate new molecular structures, including derivatives of this compound, that are optimized for specific biological targets or desired property profiles. This can lead to the discovery of compounds with novel scaffolds and improved therapeutic potential.
The application of AI can also extend to predicting potential off-target effects and toxicity, a critical aspect of drug development. mdpi.com By analyzing the structural features of this compound and its analogs, ML models can flag potential liabilities early in the discovery process, allowing for the design of safer drug candidates. The use of AI in pharmaceutical research is seen as a revolutionary step, combining computational and traditional methods to solve complex problems. stmjournals.com
Applications of AI/ML in the Discovery of this compound-based Drugs:
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large compound libraries to predict biological activity. | Faster identification of hit compounds. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Discovery of novel and potent drug candidates. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification and mitigation of potential safety issues. |
| Target Identification | Analysis of biological data to identify novel protein targets for the compound. | Expansion of therapeutic applications. |
Conclusion and Outlook on 2 Cyclohexylpyrimidine 5 Carboxylic Acid Research
Synthesis of Key Research Findings and Contributions
Persistent Challenges and Promising Opportunities in 2-Cyclohexylpyrimidine-5-carboxylic acid Research
The primary challenge in the research of this compound is the apparent lack of foundational studies. The absence of established synthetic routes and characterization data presents a significant hurdle for any further investigation into its properties and potential applications.
This information gap, however, presents a number of promising opportunities for future research:
Synthetic Chemistry: Development of a novel and efficient synthesis for this compound would be the first significant step. This could involve exploring various synthetic strategies common for pyrimidine (B1678525) ring formation and functionalization.
Chemical Characterization: Once synthesized, a thorough characterization of its structural, physical, and chemical properties would be essential. This would create a foundational dataset for this molecule.
Screening for Biological Activity: Given the prevalence of the pyrimidine core in bioactive compounds, this compound could be a candidate for screening in various biological assays to explore potential therapeutic applications. The cyclohexyl moiety may influence lipophilicity and binding interactions with biological targets.
Materials Science Applications: The carboxylic acid functional group opens up possibilities for its use as a monomer in polymer synthesis or as a ligand in the development of metal-organic frameworks (MOFs).
Broader Scientific and Technological Impact of Continued Research on this compound
Should future research be undertaken on this compound, the potential for broader scientific and technological impact would depend on the discovered properties of the compound.
Advancement in Medicinal Chemistry: If the compound exhibits significant biological activity, it could serve as a new lead compound or scaffold for the development of novel therapeutic agents. This could contribute to the broader effort of discovering new drugs with improved efficacy and safety profiles.
Innovation in Materials Science: If it proves to be a useful building block for new materials, it could lead to the development of polymers or other materials with unique properties, potentially impacting fields such as electronics, catalysis, or gas storage.
Expansion of Chemical Space: The synthesis and characterization of this currently unexplored molecule would contribute to the fundamental knowledge of chemistry by expanding the library of known and characterized chemical compounds.
Q & A
Q. What are the common synthetic routes for 2-Cyclohexylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of pyrimidine-carboxylic acid derivatives typically involves multi-step pathways. For example, analogous compounds like 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid are synthesized via nucleophilic substitution or condensation reactions using furan and pyrimidine precursors . For this compound, a plausible route includes:
Cyclohexylation: Introduce the cyclohexyl group via Suzuki-Miyaura coupling or alkylation of a pyrimidine precursor.
Carboxylic Acid Formation: Oxidize a methyl or hydroxymethyl substituent at the 5-position using KMnO₄ or RuO₄ under controlled pH (e.g., alkaline conditions) .
- Optimization Tips:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitution reactions .
- Temperature: Maintain 50–100°C for amination/cyclization steps to balance yield and side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Comprehensive characterization requires:
- Spectroscopy:
- ¹H/¹³C NMR: Assign cyclohexyl protons (δ 1.0–2.5 ppm) and carboxylic acid protons (broad signal at δ 10–13 ppm) .
- IR Spectroscopy: Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₄N₂O₂: 218.1056 g/mol) .
- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions, as done for structurally similar compounds like 2-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-4-methoxypyrimidine-5-carboxamide .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound?
- Methodological Answer: SAR studies require systematic structural modifications:
- Variation of Substituents:
- Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects .
- Modify the carboxylic acid to esters or amides to study bioactivity dependence on acidity .
- Biological Assays:
- Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR binding studies .
- Compare IC₅₀ values to quantify potency differences .
Q. What strategies address contradictory data in biological activity assays for this compound?
- Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Assay Standardization:
- Control pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .
- Use orthogonal assays (e.g., cell-based vs. enzyme inhibition) to confirm activity .
- Data Validation:
- Replicate experiments across multiple cell lines or animal models.
- Employ cheminformatics tools (e.g., molecular docking) to verify target binding hypotheses .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer: Computational workflows include:
- Molecular Docking: Use software like AutoDock Vina to model binding poses in target proteins (e.g., cyclooxygenase-2) .
- MD Simulations: Simulate ligand-protein complexes for >100 ns to assess stability of interactions (e.g., hydrogen bonds with catalytic residues) .
- QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data to predict optimized derivatives .
Q. What are effective approaches to improve the solubility and bioavailability of this compound?
- Methodological Answer:
- Prodrug Design: Convert the carboxylic acid to a methyl ester or PEGylated derivative for enhanced membrane permeability .
- Co-crystallization: Use co-formers (e.g., nicotinamide) to create co-crystals with improved aqueous solubility, as demonstrated for similar pyrimidine derivatives .
- Nanoparticle Encapsulation: Load the compound into PLGA nanoparticles to enhance circulation time and target specificity .
Key Considerations for Experimental Design
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, inert atmosphere) to ensure consistency .
- Data Integrity: Use internal standards (e.g., deuterated solvents for NMR) and validate analytical methods with reference compounds .
- Ethical Compliance: Adhere to institutional guidelines for biological testing, especially for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
